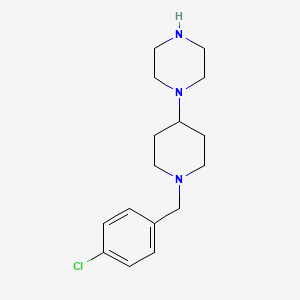

1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine

Description

Evolution and Significance of Piperidine (B6355638) and Piperazine (B1678402) Scaffolds in Bioactive Compound Design

Piperidine and piperazine are six-membered nitrogen-containing heterocycles that are fundamental building blocks in the design and discovery of new therapeutic agents. arizona.eduresearchgate.net Their prevalence in a vast number of clinically used drugs underscores their importance in medicinal chemistry. arizona.edu

The piperidine moiety is one of the most common heterocyclic fragments found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). arizona.edu Its derivatives have demonstrated a wide array of biological activities, leading to their use as central nervous system (CNS) modulators, analgesics, antihistamines, anticoagulants, and anticancer agents. arizona.edu The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind effectively to a diverse range of biological targets. Furthermore, the nitrogen atom in the piperidine ring can be readily substituted, providing a convenient handle for chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as their lipophilicity and metabolic stability. pharmaceutical-business-review.com

Similarly, the piperazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous drugs with a broad spectrum of pharmacological activities. researchgate.netwisdomlib.org These activities include, but are not limited to, anticancer, antimicrobial, antiviral, antifungal, anti-inflammatory, and antidepressant effects. researchgate.netresearchgate.net The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and can be ionized under physiological conditions, which can enhance water solubility and facilitate interactions with biological targets. researchgate.net This feature makes the piperazine ring a valuable component for improving the pharmacokinetic profiles of drug molecules. researchgate.net The disubstituted nature of the piperazine ring also allows for the introduction of various substituents to fine-tune the biological activity and selectivity of a compound. researchgate.net

The strategic incorporation of both piperidine and piperazine scaffolds into a single molecule, as seen in 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine, is a common and effective strategy in drug design. This approach aims to combine the favorable properties of both heterocycles to create novel compounds with enhanced or unique pharmacological profiles. The combination of these two moieties can lead to molecules with desirable characteristics such as improved target affinity, selectivity, and oral bioavailability. researchgate.net

Table 1: Examples of Biological Activities Associated with Piperidine and Piperazine Scaffolds

| Scaffold | Associated Biological Activities | Reference |

|---|---|---|

| Piperidine | CNS modulation, analgesia, antihistaminic, anticoagulant, anticancer | arizona.edu |

| Piperazine | Anticancer, antimicrobial, antiviral, antifungal, anti-inflammatory, antidepressant | researchgate.netresearchgate.net |

Academic Rationale for Investigating the this compound Chemical Space

The academic interest in this compound and its chemical analogs stems from the pursuit of novel therapeutic agents with potential applications in various disease areas. The specific combination of the 4-chlorobenzyl group, the piperidine ring, and the piperazine moiety creates a unique chemical entity with the potential for distinct biological activities.

Research into this chemical space is often guided by the principle of bioisosteric replacement and structural modification of known bioactive compounds. For instance, the arylpiperazine group is a well-known pharmacophore found in many CNS-active drugs. kchem.org By systematically modifying different parts of the this compound structure, researchers can explore the structure-activity relationships (SAR) and identify key structural features that contribute to its biological effects.

One of the primary areas of investigation for derivatives of this compound has been in the field of oncology . Studies have shown that certain piperazine analogs exhibit antiproliferative activity against various cancer cell lines. mdpi.com The mechanism of action for some of these compounds has been linked to the inhibition of microtubule synthesis, which is a critical process for cell division. mdpi.comevitachem.com This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. mdpi.com

Table 2: Investigated Biological Activities of this compound and its Derivatives

| Investigated Activity | Key Findings | Reference |

|---|---|---|

| Antiproliferative | Derivatives have shown cytotoxic effects against various human cancer cell lines. | evitachem.comnih.gov |

| Mechanism of Action | Inhibition of tubulin polymerization has been identified as a potential mechanism for its anticancer effects. | evitachem.com |

| Antitubercular | Some derivatives have been explored for their potential activity against tuberculosis-causing bacteria. | evitachem.com |

| Insecticidal | The broader class of piperidine derivatives has shown insecticidal properties, suggesting a potential application in this area. | evitachem.com |

Furthermore, the structural framework of this compound makes it a versatile scaffold for the development of ligands targeting various receptors and enzymes. For example, derivatives of arylpiperazines are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for the treatment of neuropsychiatric disorders. nih.gov The exploration of this chemical space could therefore lead to the discovery of novel agents for CNS-related conditions.

The synthesis of this compound itself typically involves a multi-step process. evitachem.com A common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorobenzylpiperidine, which is then reacted with piperazine to yield the final product. evitachem.com The availability of these starting materials and the relative simplicity of the synthetic procedures facilitate the generation of a diverse library of analogs for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3/c17-15-3-1-14(2-4-15)13-19-9-5-16(6-10-19)20-11-7-18-8-12-20/h1-4,16,18H,5-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTNVSSOCIXDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCNCC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 1 1 4 Chlorobenzyl Piperidin 4 Yl Piperazine and Its Analogues

Strategic Retrosynthesis of the 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine Core Structure

A logical retrosynthetic analysis of the target molecule, this compound, involves key disconnections at the C-N bonds that form the tertiary amine of the piperidine (B6355638) ring and the linkage between the two heterocyclic cores.

The primary disconnection is typically made at the bond between the piperidine C4 carbon and the piperazine (B1678402) N1 nitrogen. This simplifies the molecule into two key synthons: a suitably activated piperidine derivative and piperazine. A common approach involves a piperidin-4-one precursor, which can be reductively aminated with piperazine.

A second disconnection can be made at the benzylic C-N bond of the piperidine ring. This breaks the molecule down into 1-(piperidin-4-yl)piperazine and 4-chlorobenzyl halide. This pathway suggests a direct N-alkylation of the piperidine nitrogen as a final or penultimate step in the synthesis.

Combining these disconnections leads to a convergent synthetic strategy starting from three fundamental building blocks:

Piperidin-4-one

Piperazine

4-chlorobenzyl chloride

This retrosynthetic approach offers flexibility, allowing for the introduction of diversity at multiple points. For instance, different benzyl (B1604629) halides can be used to create analogues with varied substitution on the aromatic ring, while modifications to the piperazine or piperidin-4-one starting materials can introduce substituents on the heterocyclic rings.

Advanced Synthetic Pathways to Substituted Piperidine Moieties

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govresearchgate.net These methods can be broadly categorized into the formation of the ring from acyclic precursors and the functionalization of a pre-existing piperidine or pyridine ring. researchgate.net

Ring Formation via Cyclization:

Intramolecular Cyclization: A primary route involves the cyclization of linear substrates containing a nitrogen source and active sites for ring closure. nih.gov This can be achieved through various metal-catalyzed reactions, electrophilic cyclization, or radical-mediated processes. nih.govresearchgate.net

Intermolecular Annulation: These methods construct the ring by combining two or more smaller fragments. A notable example is the [5+1] annulation, which can enable the stereoselective synthesis of substituted piperidines through iridium(III)-catalyzed cascades. nih.gov

Modification of Pre-existing Rings:

Hydrogenation of Pyridines: The reduction of substituted pyridines is one of the most common and direct methods for accessing the corresponding piperidines. nih.gov Modern approaches utilize heterogeneous catalysts, such as ruthenium or nickel silicide, to achieve high diastereoselectivity under milder conditions. nih.gov

Functionalization: Direct C-H functionalization of the piperidine ring allows for the introduction of substituents onto the saturated core, though this can be challenging. More traditional methods involve the use of piperidinones as versatile intermediates for further elaboration. ajchem-a.com

The table below summarizes some advanced methods for synthesizing substituted piperidines.

| Synthetic Method | Catalyst/Reagent | Key Features | Reference |

| Hydrogenation of Pyridines | Ruthenium or Nickel Complexes | High diastereoselectivity, applicable to multi-substituted pyridines. | nih.gov |

| Intramolecular Hydroalkenylation | Nickel catalyst with chiral P-O ligand | Highly enantioselective, provides regioselective access to N-heterocycles. | nih.gov |

| [5+1] Annulation | Iridium(III) catalyst | Stereoselective, forms two new C-N bonds in a cascade reaction. | nih.gov |

| Gold-Catalyzed Cyclization | Gold(I) complexes | Modular {[2+3]+1} approach leading to piperidin-4-ols with high stereoselectivity. | nih.gov |

Functionalization Strategies for Piperazine Ring Systems

The piperazine ring offers two nitrogen atoms for functionalization, making it a versatile component in drug design. encyclopedia.pub While traditional synthesis has focused on N-substitution, recent advances have enabled direct C-H functionalization of the carbon backbone. researchgate.netmdpi.com

N-Functionalization:

N-Alkylation: This is a straightforward method involving the reaction of a piperazine with an alkyl halide, often in the presence of a base. This is a common final step in the synthesis of many piperazine-containing compounds. mdpi.com

N-Arylation: The coupling of piperazines with aryl halides is typically achieved through transition-metal-catalyzed reactions like the Buchwald-Hartwig amination (Pd-catalyzed) or the Ullmann-Goldberg reaction (Cu-catalyzed). mdpi.com For electron-deficient heteroaromatics, direct nucleophilic aromatic substitution (SNAr) is also a viable method. mdpi.comnih.gov

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) readily forms amides, which can be a strategy for introducing further diversity. nih.gov

C-H Functionalization: The introduction of substituents directly onto the carbon atoms of the piperazine ring has historically been challenging. mdpi.comnih.gov However, modern techniques have provided new avenues:

Photoredox Catalysis: Visible-light photoredox catalysis can generate highly reactive intermediates under mild conditions. encyclopedia.pub Using catalysts like iridium or ruthenium complexes, α-amino radicals can be formed, which then couple with various partners (e.g., arenes, vinyl groups) to create C-C bonds at the carbon adjacent to a nitrogen atom. encyclopedia.pubresearchgate.netmdpi.com

Directed Lithiation: The use of strong bases like sec-butyllithium (s-BuLi) can deprotonate the α-carbon of an N-Boc protected piperazine. The resulting organolithium species can be trapped with various electrophiles to install substituents with high regioselectivity. nih.gov

| Functionalization Type | Method | Reagents/Catalyst | Key Features | Reference |

| N-Arylation | Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | General method for coupling with aryl halides. | mdpi.com |

| N-Arylation | SNAr | Electron-deficient (hetero)arene | Does not require a metal catalyst. | mdpi.comnih.gov |

| C-H Arylation | Photoredox Catalysis | Ir(ppy)₃, photocatalyst | Direct C-H bond activation under mild conditions. | researchgate.netmdpi.com |

| C-H Functionalization | Directed α-C–H Lithiation | s-BuLi, N-Boc-piperazine | Regioselective functionalization via an organometallic intermediate. | nih.gov |

Regioselective Coupling Reactions in the Assembly of the this compound Framework

The key step in assembling the title compound is the regioselective formation of the C-N bond between the piperidine C4 and a piperazine nitrogen. Several strategies can achieve this coupling.

A common and direct method is reductive amination . This involves reacting a piperidone precursor, specifically 1-(4-chlorobenzyl)piperidin-4-one, with piperazine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This one-pot procedure is highly efficient. The regioselectivity is inherent as the reaction occurs between a ketone and a secondary amine. Since piperazine is symmetrical, reaction at either nitrogen yields the same initial product.

An alternative is a nucleophilic substitution reaction. This would involve a piperidine ring bearing a leaving group (e.g., tosylate, mesylate, or halide) at the 4-position, which is then displaced by one of the nitrogen atoms of piperazine. This method requires the prior synthesis of the activated piperidine substrate.

For the synthesis of more complex analogues, transition-metal-catalyzed cross-coupling reactions are employed. For example, a Buchwald-Hartwig amination could couple 4-bromopiperidine (N-protected) with a mono-protected piperazine, offering a controlled and regioselective route to the core structure before final deprotection and benzylation steps. google.com

A typical laboratory synthesis follows a two-step sequence:

N-Alkylation of Piperidine: 4-Piperidone is first reacted with 4-chlorobenzyl chloride in the presence of a base to form 1-(4-chlorobenzyl)piperidin-4-one.

Reductive Amination: The resulting ketone is then coupled with piperazine using a suitable reducing agent to furnish the final product, this compound.

Exploration of Novel Synthetic Approaches and Derivatization Methods

Beyond the classical methods, novel synthetic strategies offer improved efficiency, atom economy, and access to a wider range of derivatives. ajchem-a.comajchem-a.com

Novel Synthetic Approaches:

Flow Chemistry: Continuous flow reactions can offer better control over reaction parameters (temperature, pressure), improved safety, and easier scalability compared to batch processing. researchgate.net The synthesis of piperidine derivatives using flow methods has been reported and could be adapted for the production of the target molecule. researchgate.net

Stannyl Amine Protocol (SnAP) Chemistry: This convergent method allows for the synthesis of functionalized piperazines from aldehydes and tin-substituted diamines, proceeding through a radical cyclization/C-C bond formation cascade. encyclopedia.pub

Derivatization Methods: The this compound scaffold possesses a reactive secondary amine on the piperazine ring, which is an ideal handle for derivatization.

Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or isocyanates can introduce a wide array of functional groups, allowing for systematic exploration of structure-activity relationships. nih.govnih.govprepchem.com

Alkylation/Arylation: The free amine can undergo further alkylation or arylation reactions to produce trisubstituted piperazine derivatives. mdpi.com

Stereochemical Control and Enantioselective Synthesis of this compound Analogues

The parent compound is achiral. However, the introduction of substituents on either the piperidine or piperazine ring can create stereocenters. Achieving stereochemical control is crucial in medicinal chemistry, and several enantioselective methods are applicable to the synthesis of chiral analogues.

Chiral Starting Materials: A straightforward approach is to begin the synthesis with an enantiopure building block, such as a chiral amino acid or diamine, to construct one of the heterocyclic rings. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, the enantioselective hydrogenation of a prochiral pyridine precursor using a chiral transition metal complex can yield a chiral substituted piperidine. nih.gov Similarly, enantioselective intramolecular hydroalkenylation has been used to form chiral piperidines. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This strategy has been applied to the synthesis of enantiopure α-functionalized piperazines. nih.gov

Modular Synthesis: A modular, {[2+3]+1} annulation approach has been developed for the enantioselective synthesis of substituted piperidines from readily available chiral sulfinyl imines, offering a flexible route to chiral piperidin-4-ol derivatives that could serve as precursors to chiral analogues. nih.gov

Pharmacological Investigations and Mechanistic Elucidation of 1 1 4 Chlorobenzyl Piperidin 4 Yl Piperazine Derivatives

High-Throughput Ligand-Receptor Interaction Profiling and Functional Assay Development

The structural motif of 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine has served as a versatile scaffold for the development of a diverse array of pharmacologically active agents. Through systematic derivatization and high-throughput screening, researchers have elucidated the intricate structure-activity relationships (SAR) that govern the interaction of these compounds with various biological targets. This has led to the identification of potent and selective ligands for a range of receptors and enzymes, highlighting the therapeutic potential of this chemical class.

Derivatives of the this compound scaffold have been investigated for their affinity towards dopamine (B1211576) receptors, which are key targets in the treatment of various neuropsychiatric disorders. While specific data for the parent compound is limited in the provided search results, related structures show significant activity. For instance, the phenylpiperidine derivative ACR16, also known as 4-(3-methanesulfonylphenyl)-1-propyl-piperidine, demonstrates robust in vivo occupancy of the D2 receptor, with an ED50 value of 18.99 mg/kg s.c. in rats. nih.gov This indicates that the core piperidine (B6355638) structure is amenable to modifications that confer high affinity for this receptor subtype.

Further studies on related arylpiperazine series have revealed key structural features that influence D2 versus D3 receptor selectivity. For example, compounds with a 2-methoxyphenylpiperazine moiety displayed a nearly 10-fold higher affinity for the D2 receptor compared to the D3 receptor. acs.org In contrast, the introduction of a cyclohexanecarboxamide (B73365) group at a different position resulted in a ligand with over 150-fold selectivity for the D3 receptor over the D2 receptor. acs.org These findings underscore the critical role that substituents on both the aryl and piperazine (B1678402) rings play in modulating dopaminergic receptor affinity and selectivity.

A systematic examination of 4-heterocyclylpiperidines identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a human dopamine D4 receptor ligand with moderate affinity (61 nM) and 4-fold selectivity over human D2 receptors. nih.gov This study highlighted that while the 4-chlorobenzyl group on the piperidine nitrogen is a common feature, modifications to the heterocycle attached to the piperidine can significantly enhance selectivity for D4 over D2 receptors. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | Human D4 | 61 nM | 4-fold over D2 |

| Phenylpiperazine derivative (Compound 7) | D2 Receptor | - | ~10-fold higher affinity for D2 vs D3 |

| Cyclohexanecarboxamide derivative (Compound 39) | D3 Receptor | Single-digit nM | >150-fold selectivity for D3 over D2 |

The arylpiperazine moiety is a well-established pharmacophore for serotonergic receptors, and derivatives of this compound are no exception. Research into N-[(4-arylpiperazin-1-yl)-alkyl] derivatives has shown that the nature of the spacer and substituents significantly impacts affinity for 5-HT1A and 5-HT2A receptors. nih.gov For example, compounds with an ethylene (B1197577) spacer and a cyclohexane (B81311) moiety demonstrated potent 5-HT1A ligand binding, with Ki values as low as 2.7 nM. nih.gov The introduction of a 3-chloro substituent on the aryl ring conferred distinct affinity for 5-HT2A receptors. nih.gov

Computational studies have provided insights into the binding modes of arylpiperazine derivatives at the 5-HT2A receptor. mdpi.com These long-chained ligands are proposed to interact with the receptor through a combination of hydrogen bonds, salt bridges, and π-π stacking interactions with key residues such as Asp155, Ser159, Trp336, and Phe339. mdpi.com The piperidine and piperazine rings are crucial for establishing these high-affinity interactions.

Further research has shown that the 4-alkyl-1-arylpiperazine scaffold is key for high selectivity towards the 5-HT1A receptor. semanticscholar.org Derivatives incorporating this moiety linked to adamantanamine have demonstrated high selectivity and binding constants in the low nanomolar range (Ki = 1.2 nM). semanticscholar.org

| Compound Class | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| N-[(4-arylpiperazin-1-yl)-alkyl] derivative with cyclohexane moiety | 5-HT1A | 2.7 nM |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM |

The this compound scaffold has been explored for its potential as a histamine (B1213489) H3 receptor antagonist. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. wikipedia.org Antagonists of this receptor have shown potential in treating neurological conditions like narcolepsy and Alzheimer's disease. wikipedia.org

Studies on a series of piperazine and piperidine derivatives have revealed that the piperidine moiety is a critical structural element for dual affinity at both histamine H3 and sigma-1 receptors. acs.org In one study, replacing a piperazine ring with a piperidine ring did not significantly affect the high affinity for the H3 receptor, with a Ki value of 7.70 nM being maintained. nih.gov This suggests that the core structure of this compound is well-suited for targeting the H3 receptor. The development of novel H3 antagonists has often been based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, further emphasizing the importance of the piperidine ring in H3 receptor binding. nih.gov

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones that have been implicated in a variety of cellular functions and are a target for the development of novel therapeutics for neurological disorders. The this compound framework has been shown to be a promising starting point for designing sigma receptor ligands.

Research has demonstrated that derivatives containing a piperidine moiety often exhibit significant affinity for both sigma-1 and sigma-2 receptors. nih.gov Interestingly, a comparative study showed that replacing a piperidine ring with a piperazine ring led to a dramatic decrease in sigma-1 receptor affinity (Ki changing from 3.64 nM to 1531 nM). nih.gov This highlights the crucial role of the piperidine nitrogen and its substituents in sigma-1 receptor recognition. Molecular modeling studies have been employed to understand the key interactions between these ligands and the sigma-1 receptor binding site. acs.org

| Compound (Basic Moiety) | Sigma-1 Receptor Ki | H3 Receptor Ki |

|---|---|---|

| Piperidine | 3.64 nM | 7.70 nM |

| Piperazine | 1531 nM | 3.17 nM |

The endocannabinoid system, which includes the enzymes monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), has emerged as a significant therapeutic target for a range of conditions. Derivatives of the this compound scaffold have been investigated as inhibitors of these enzymes.

For MAGL, structural optimization of 4-chlorobenzoylpiperidine derivatives has led to the development of potent and reversible inhibitors. nih.gov Starting from a lead compound with a Ki of 8.6 µM, researchers developed a new inhibitor with a Ki of 0.65 µM. nih.gov A separate class of benzylpiperidine-based MAGL inhibitors has also been synthesized, yielding a potent, reversible, and selective inhibitor. acs.orgresearchgate.net

In the case of FAAH, piperidine and piperazine aryl ureas have been identified as a novel class of potent inhibitors. nih.gov These compounds act by forming a covalent adduct with a serine residue (Ser241) in the active site of FAAH. nih.gov Computational studies suggest that the piperidine/piperazine moiety facilitates a conformational distortion of the urea (B33335) group within the FAAH active site, promoting the covalent interaction. nih.gov Carbamate-based inhibitors incorporating a piperidine ring have also shown potent nanomolar inhibitory activity against FAAH and high selectivity over other serine hydrolases. nih.gov

The versatility of the this compound chemical backbone is further demonstrated by its derivatives' engagement with a wide range of other biological targets.

Akt Kinase Inhibition: The serine/threonine kinase Akt is a crucial node in cell signaling pathways related to cell survival and proliferation, making it a target for cancer therapy. nih.govnih.gov A series of AKT inhibitors incorporating a piperidin-4-yl side chain have been designed and synthesized. One of the most potent compounds from this series, 10h, exhibited pan-AKT inhibitory activity with an IC50 of 24.3 nM for AKT1. nih.gov This compound was also shown to effectively inhibit the cellular phosphorylation of AKT and induce apoptosis in prostate cancer cells. nih.gov

Antiviral Activity: The piperazine core has been identified as a potential pharmacophore for antiviral agents. nih.gov Studies have shown that piperazine can bind to a conserved hydrophobic pocket in the capsid protein of alphaviruses, such as the Chikungunya virus (CHIKV). nih.gov This binding offers a novel mechanism for therapeutic intervention. Furthermore, 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have been identified as potent and selective inhibitors of CHIKV, with an optimized compound showing an EC50 value of 3.95 µM. researchgate.net

Antimicrobial Mechanisms: Piperazine-based compounds have demonstrated significant antimicrobial activity. nih.gov They are thought to target the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death. nih.gov A series of synthesized piperazine derivatives showed good antibacterial activity against S. aureus and E. coli. neuroquantology.com Additionally, derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole have demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. scielo.br

Cellular and Subcellular Mechanism of Action Studies

The therapeutic potential of piperazine-based compounds is rooted in their ability to interact with specific molecular targets, thereby modulating intracellular processes. Research into derivatives of this compound has begun to unravel these complex mechanisms.

Derivatives built upon the piperazine and piperidine scaffold have been shown to modulate several critical intracellular signaling pathways, particularly those implicated in neurological disorders.

Neurotransmitter Pathway Modulation: The piperazine moiety is a well-established pharmacophore that interacts with various neurotransmitter systems. Piperazine itself and many of its derivatives act as agonists at the inhibitory GABA (γ-aminobutyric acid) receptor. wikipedia.orgdrugbank.com This interaction is thought to cause hyperpolarization of nerve endings, leading to a decrease in neuronal excitability. drugbank.com Furthermore, related compounds like 1-(m-chlorophenyl)-piperazine (m-CPP) have been identified as agonists at serotonin receptors, specifically 5-HT1B and 5-HT1C subtypes, thereby modulating serotonergic neurotransmission. nih.gov A novel anti-epileptic agent, GM-90432, which shares structural similarities, was found to upregulate serotonin (5-hydroxytryptamine) and several neurosteroids in the brain of a zebrafish epilepsy model. mdpi.com

Alzheimer's Disease-Related Pathways: In the context of neurodegenerative diseases, specifically Alzheimer's, N,N'-disubstituted piperazine derivatives have demonstrated the ability to interfere with key pathological signaling cascades. In vitro studies have shown that certain derivatives can reduce the phosphorylation of Tau protein and inhibit the release of amyloid-beta (Aβ) peptides, two central events in the progression of Alzheimer's disease. nih.govresearchgate.net

The specific interactions between these piperazine derivatives and their protein targets are crucial for their pharmacological effects. This involves both direct binding to receptors and the inhibition of key enzymatic activities.

Protein-Ligand Interactions: Molecular modeling and binding assays have provided a detailed view of how these compounds interact with their targets. A study on piperidine and piperazine derivatives identified them as high-affinity antagonists for the Sigma-1 (σ1) and Histamine H3 (H3) receptors, which are implicated in various neurological functions. nih.gov Docking studies revealed that the piperidine moiety is a critical structural element for high-affinity binding to the σ1 receptor. nih.gov In a different context, a derivative containing a 1-methyl-4-(piperidin-4-yl)piperazine (B1300328) group was shown to form hydrogen bonds and salt bridges with Asp800 and Glu804 residues within the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase. acs.org

Enzymatic Activity Inhibition: A significant mechanism of action for many piperazine derivatives is the inhibition of enzymes critical to disease processes. Several compounds based on the 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} scaffold have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme central to cognitive function and a key target in Alzheimer's therapy. scielo.brscielo.br These compounds were also found to be potent inhibitors of urease, an important enzyme in certain bacterial infections. scielo.brscielo.br Other research has identified 4-(4-fluorobenzyl)piperazine derivatives as highly potent, competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

There is currently no available research directly linking this compound or its close derivatives to the inhibition of ATP hydrolysis by ATP synthase.

| Derivative Class | Enzyme Target | Inhibition Potency (IC₅₀) | Mechanism |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivatives | Urease | 0.63 µM - 6.28 µM | - |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivatives | Acetylcholinesterase (AChE) | Active inhibitors (specific IC₅₀ values vary by compound) | - |

| 4-(4-Fluorobenzyl)piperazine derivatives | Tyrosinase (from A. bisporus) | 0.18 µM | Competitive |

Pre-clinical In Vivo Efficacy and Pharmacodynamic Evaluation in Animal Models

The translation of cellular effects into therapeutic efficacy is assessed through preclinical studies in established animal models of human diseases.

Neurological Disorders: The potential of piperazine derivatives in treating complex neurological conditions has been demonstrated in several animal models. A novel N,N'-disubstituted piperazine derivative was tested in a preclinical mouse model of Alzheimer's disease. The compound successfully reduced both the amyloid plaque and Tau tangle pathologies in the brain and, consequently, preserved memory function in the animals. nih.govresearchgate.net In a different study, a phenoxyethyl piperidine derivative with AChE inhibitory properties was shown to improve learning and memory in a streptozotocin (B1681764) (STZ)-induced rat model of dementia. nih.gov Furthermore, the anti-epileptic potential of a related compound, GM-90432, was confirmed in both chemically-induced zebrafish and mouse models of seizures. mdpi.com

Infectious Diseases: The piperazine scaffold is the basis for a class of anthelmintic drugs used to treat parasitic worm infections. Their mechanism involves causing flaccid paralysis of the parasite by acting as a GABA receptor agonist, which allows the host to expel the organism. wikipedia.orgdrugbank.com The antibacterial potential has also been explored; derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} showed moderate to strong activity against pathogenic bacteria such as Salmonella typhi and Bacillus subtilis. scielo.brscielo.br Another class of piperazine derivatives demonstrated significant activity against the gram-negative bacterium E. coli. mdpi.com

| Disease Model | Animal Model | Derivative Class | Observed Pharmacological Effect |

| Alzheimer's Disease | Mouse | N,N'-disubstituted piperazine | Reduced amyloid & Tau pathology; preserved memory. nih.govresearchgate.net |

| Dementia (STZ-induced) | Rat | Phenoxyethyl piperidine | Improved learning and memory. nih.gov |

| Epilepsy (Chemically-induced) | Zebrafish, Mouse | 4-(2-chloro-4-fluorobenzyl)-...oxadiazol-5(4H)-one | Reduced seizure activity. mdpi.com |

| Bacterial Infection (S. typhi) | In vitro | 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} | Moderate to strong antibacterial activity. scielo.brscielo.br |

| Parasitic Infection (Helminths) | - | Piperazine compounds | Paralysis of parasites. wikipedia.orgdrugbank.com |

Behavioral Phenotyping and Pharmacological Responses in Animal Models

The in vivo effects of these compounds are often characterized by specific behavioral changes in animal models, providing insight into their pharmacodynamic properties.

Locomotor and Psychomotor Activity: Piperazine compounds that act as serotonin receptor agonists, such as 1-(m-chlorophenyl)-piperazine, have been shown to produce a dose-dependent suppression of spontaneous locomotor activity in rats. nih.gov Conversely, a piperidine derivative (ACP-103) that acts as a 5-HT(2A) receptor inverse agonist demonstrated antipsychotic-like properties by reducing hyperactivity in mice and attenuating specific drug-induced behaviors like head-twitching in rats. nih.gov

Cognitive and Seizure-Related Behaviors: In disease-specific models, behavioral outcomes are a key measure of efficacy. The piperazine derivative studied in the Alzheimer's model was shown to prevent memory impairments, a direct behavioral correlate of its neuroprotective effects. nih.govresearchgate.net Similarly, the piperidine derivative in the dementia model improved performance in passive avoidance and spatial memory tasks. nih.gov In the epilepsy model, the compound GM-90432 effectively improved seizure-like behaviors in zebrafish. mdpi.com

Structure Activity Relationships Sar and Computational Drug Discovery of 1 1 4 Chlorobenzyl Piperidin 4 Yl Piperazine Analogues

Identification of Critical Pharmacophores and Molecular Descriptors for Biological Activity

The biological activity of 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine analogues is fundamentally linked to specific structural motifs, or pharmacophores, that facilitate interactions with biological targets. The core structure, comprising a piperazine (B1678402) ring linked to a piperidine (B6355638) moiety which is in turn substituted with a chlorobenzyl group, presents several key features. The piperazine nucleus itself is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. pharmacophorejournal.com Its two opposing nitrogen atoms can act as hydrogen bond acceptors and donors, contributing to target affinity and specificity, as well as influencing physicochemical properties like solubility and bioavailability. nih.goveurekaselect.com

The phenyl-piperazine scaffold has been identified as a novel, biochemically active pharmacophore predicted to target ATP-binding sites in certain enzymes. acs.org For many piperazine and piperidine derivatives, the basic nitrogen atom is a crucial feature for forming salt bridges or hydrogen bonds with acidic residues in receptor binding pockets, such as the aspartic acid residue common in aminergic G-protein coupled receptors (GPCRs). The aromatic ring, in this case, the 4-chlorophenyl group, typically engages in hydrophobic or van der Waals interactions within the target's binding site.

Computational studies have identified several molecular descriptors that are critical for the biological activity of related piperazine derivatives. Quantitative Structure-Activity Relationship (QSAR) studies have shown that descriptors such as:

Electronic properties: Lowest Unoccupied Molecular Orbital energy (ELUMO) and electrophilicity index (ω). mdpi.com

Steric/Topological properties: Molar refractivity (MR) and topological polar surface area (TPSA). mdpi.com

Physicochemical properties: Aqueous solubility (Log S) and refractive index (n). mdpi.com

Systematic Evaluation of Substituent Effects on Ligand-Receptor Affinity and Selectivity

The affinity and selectivity of this compound analogues for their biological targets can be systematically modulated by altering substituents on the core scaffold.

Influence of Halogen Substitutions on Pharmacological Profiles

Halogen atoms, such as the chlorine on the benzyl (B1604629) group of the parent compound, play a significant role in modulating a molecule's pharmacological profile. The introduction of a halogen can alter physicochemical properties like lipophilicity, metabolic stability, and binding affinity. nih.gov Chlorine, for example, is more electron-withdrawing than hydrogen and larger than fluorine, and its bond with carbon is generally stable. nih.gov It can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a receptor's binding pocket, thereby enhancing affinity.

Studies on various piperazine and piperidine derivatives have shown that halogen-substituted compounds often exhibit high affinity for specific targets, such as sigma receptors. nih.gov For example, in a series of 1,2-benzothiazine derivatives containing a phenylpiperazine moiety, compounds with two chlorine atoms on the phenyl ring (3,4-dichlorophenyl) showed the most potent cytotoxic activity against breast adenocarcinoma cells. nih.gov The position and nature of the halogen substituent are critical; for instance, moving a substituent on an aromatic ring can drastically alter the biological response. nih.gov

Conformational Analysis and the Role of Linker Length and Heterocyclic Ring Modifications (Piperidine vs. Piperazine) on Activity

The three-dimensional shape (conformation) of a molecule is paramount for its interaction with a biological target. The piperidine and piperazine rings are not planar and typically adopt a chair conformation. Conformational analysis of substituted piperazines has shown a preference for the axial orientation of the substituent, which can place key nitrogen atoms in a specific spatial arrangement for optimal receptor binding. nih.gov

Linker Length: The linker connecting different pharmacophoric elements is crucial for activity. Its length and flexibility determine the optimal positioning of these elements within the binding site. Studies on various classes of molecules have demonstrated a significant effect of linker length on efficacy. rsc.orgresearchgate.net For some piperazine derivatives targeting histamine (B1213489) H3 receptors, extending the length of an alkyl linker was found to decrease affinity. nih.gov Conversely, for other targets, a longer linker might be necessary to bridge distant interaction points within the binding pocket. nih.gov For certain sigma receptor ligands, a one-carbon chain linker (n=1) between a piperidine/piperazine ring and a sulfonyl group proved to have optimal length for exhibiting higher affinities compared to linkers with zero or two carbons. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Binding Site Analysis

Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing how ligands like this compound and its analogues bind to their protein targets.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. worldscientific.com This method allows researchers to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. nih.gov For example, docking studies of piperazine derivatives have identified critical interactions with specific amino acid residues, such as Tyr113 in the CCR1 receptor, which is thought to anchor the ligand in the active site via hydrogen bonding. nih.gov Similarly, docking of a 1-(4-chlorobenzhydryl) piperazine derivative into the active site of phosphoinositide 3-kinase (PI3kδ) helped to rationalize its observed antiproliferative activity. researchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms over time. researchgate.net MD simulations can assess the stability of the binding pose predicted by docking and reveal how the protein conformation changes upon ligand binding. acs.orgnih.gov This technique helps to correlate experimental affinity with the interaction frequency of particular amino acids, providing a deeper understanding of the binding mechanism. nih.gov For phenyl-piperazine scaffolds, MD simulations have been used to evaluate binding stability and energetics, confirming that compounds with stable interactions during the simulation were often the ones that showed biological activity. acs.orgnih.gov

The table below summarizes findings from selected docking studies on related piperazine/piperidine compounds.

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Interactions | Reference |

| Phenylpiperazine derivatives | Androgen Receptor | Not specified | Hydrogen, electrostatic, hydrophobic | nih.gov |

| 1-(4-chlorobenzhydryl)piperazine (B1679854) | PI3kδ (PDB: 4XE0) | Not specified | Molecular docking analysis performed | researchgate.net |

| Phenylpiperazine derivatives | DNA-Topo II complex | Not specified | Binding to DNA minor groove | nih.gov |

| Piperidine/piperazine compounds | Sigma 1 Receptor (S1R) | Tyr206 | Hydrophobic pocket interactions | nih.gov |

| Phenylpiperazine ethanones | C-C chemokine receptor type 1 (CCR1) | Tyr113 | Hydrogen bonding | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, QSAR models can identify the key physicochemical properties (molecular descriptors) that govern their potency.

For arylpiperazine derivatives, a QSAR study investigating anti-proliferative activity against prostate cancer cells found that the activity was strongly dependent on descriptors like MATS7c (Moran autocorrelation of lag 7 weighted by atomic charges) and WPSA-3 (weighted partial positive surface area). nih.gov Such models, once validated, can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

A typical QSAR study involves:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors (electronic, steric, hydrophobic, topological) are calculated for each molecule. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the activity. nih.gov

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques. nih.gov

The resulting QSAR models provide a comprehensive understanding of the biological response for a class of compounds and offer a roadmap for designing more potent molecules. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Methodologies for New Ligand Discovery

Pharmacophore modeling and virtual screening are powerful in silico techniques for identifying novel lead compounds from large chemical databases.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be recognized by a specific biological target. frontiersin.org Models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov Validated pharmacophore models serve as 3D queries for searching chemical libraries. nih.gov

Virtual Screening: This process involves using the pharmacophore model to rapidly screen vast databases, such as the ZINC database, which contains millions of commercially available compounds. nih.gov Molecules from the database that match the pharmacophore query are identified as "hits." These hits are then typically subjected to further filtering based on drug-like properties (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.govmedsci.org The most promising candidates are then selected for molecular docking studies to predict their binding mode and affinity before being acquired for biological testing. medsci.org This hierarchical approach significantly reduces the time and cost associated with drug discovery by focusing experimental efforts on compounds with the highest probability of success.

The table below outlines the general workflow for pharmacophore-based virtual screening.

| Step | Description |

| 1. Pharmacophore Model Generation | Develop a 3D model representing the key chemical features required for biological activity, based on known active ligands or the receptor structure. frontiersin.orgnih.gov |

| 2. Model Validation | Test the model's ability to distinguish known active compounds from inactive ones using methods like test sets, decoy sets, and Fischer's randomization test. medsci.org |

| 3. Database Screening | Use the validated pharmacophore model as a 3D query to search large chemical databases (e.g., ZINC, Enamine) for molecules that match the features. acs.orgnih.gov |

| 4. Hit Filtering & Prioritization | Apply computational filters to the initial hits, such as Lipinski's Rule of Five and ADMET property predictions, to select for drug-like candidates. nih.govmedsci.org |

| 5. Molecular Docking | Perform molecular docking studies on the filtered hits to predict their binding poses and estimate their binding affinity to the target protein. medsci.org |

| 6. In Vitro Testing | Acquire and experimentally test the final, prioritized hit compounds to confirm their biological activity. |

Advanced Analytical Characterization Techniques in Research for 1 1 4 Chlorobenzyl Piperidin 4 Yl Piperazine

Spectroscopic Methodologies for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the atomic connectivity and functional groups present in 1-(1-(4-chlorobenzyl)piperidin-4-yl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR would reveal the chemical environment of each proton, while ¹³C NMR would identify each unique carbon atom.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the 4-chlorobenzyl group, typically in the range of δ 7.0-7.5 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.5 ppm. The protons on the piperidine (B6355638) and piperazine (B1678402) rings would produce a series of complex multiplets in the upfield region (δ 1.5-3.0 ppm) due to spin-spin coupling. The integration of these signals would confirm the number of protons in each environment. mdpi.com

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the chlorine atom appearing at a distinct chemical shift. The benzylic carbon signal would be expected around δ 60-65 ppm. The various methylene (B1212753) (-CH₂) carbons of the two saturated rings would appear in the δ 40-60 ppm range. mdpi.combeilstein-journals.org Dynamic NMR studies on similar N,N'-substituted piperazines have also been used to study conformational changes in the molecule. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H (chlorobenzyl) | ~7.2-7.4 | ~128-133 |

| Aromatic C-Cl (chlorobenzyl) | - | ~132-134 |

| Benzylic CH₂ | ~3.5 | ~62-64 |

| Piperidine/Piperazine CH/CH₂ | ~1.5-3.0 | ~40-60 |

Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₁₆H₂₄ClN₃), the expected monoisotopic mass would be precisely determined. The presence of the chlorine atom would be evident from a characteristic isotopic pattern, with the [M+2]+ peak being approximately one-third the intensity of the molecular ion peak [M]+. mdpi.com Fragmentation patterns observed in the mass spectrum would provide further structural confirmation, showing cleavage at the bonds connecting the different ring systems.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic bands. dergipark.org.tr Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine and piperazine rings would be observed in the 2800-3000 cm⁻¹ region. mdpi.comnist.gov Aromatic C=C stretching bands would be seen in the 1450-1600 cm⁻¹ range. dergipark.org.tr The C-N stretching of the amines would appear in the 1000-1250 cm⁻¹ region, and the characteristic C-Cl stretch would be found in the fingerprint region, typically around 700-800 cm⁻¹. researchgate.net

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-Cl Stretch | 700 - 800 |

Chromatographic Techniques for Purity Assessment and Compound Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts from its synthesis. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds. rdd.edu.iq

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape for basic compounds. jocpr.comsielc.com

The purity of a sample is determined by injecting a solution of the compound and monitoring the eluent with a detector, commonly a UV detector set at a wavelength where the chlorobenzyl chromophore absorbs strongly (around 220-230 nm). The purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. jocpr.com Method validation would be performed to establish its linearity, accuracy, precision, and limits of detection and quantification. jocpr.com For compounds like piperazine that lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to allow for UV detection, or alternative detectors such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used. jocpr.comsielc.com

Table 3: Typical RP-HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~225 nm |

| Column Temperature | 30-40 °C |

X-ray Crystallography for Elucidating Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine the precise spatial arrangement of atoms, bond lengths, and bond angles.

For this compound, a single-crystal X-ray structure would confirm the connectivity established by spectroscopy. Crucially, it would also reveal the preferred conformation of the piperidine and piperazine rings. Based on studies of similar structures, both six-membered heterocyclic rings are expected to adopt a stable chair conformation. nih.govresearchgate.netresearchgate.net The analysis would also show the orientation of the bulky 4-chlorobenzyl group relative to the piperidine ring and the piperazine group relative to the piperidine ring (i.e., whether they are in equatorial or axial positions).

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the crystal packing. These can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···N or C-H···π hydrogen bonds involving the aromatic ring. researchgate.net Understanding these interactions is important as the solid-state structure can influence properties like solubility and stability.

Determination of Physicochemical Properties Relevant to Biological Research (e.g., pKa, Lipophilicity, Membrane Permeability)

The biological activity of a drug candidate is heavily influenced by its physicochemical properties. Key parameters for this compound include its acid dissociation constant (pKa), lipophilicity (logP), and membrane permeability.

pKa The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. Since the subject compound has three basic nitrogen atoms (one in the piperidine ring and two in the piperazine ring), it will have multiple pKa values. These values can be determined experimentally by potentiometric titration. uregina.ca The pKa values are critical as they affect the compound's solubility, absorption, and interaction with biological targets. Piperazine itself has two pKa values of approximately 5.7 and 9.8. rdd.edu.iq The substitution on the nitrogens in this compound would be expected to modify these values.

Lipophilicity Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, is a measure of a compound's fat- or oil-loving nature. It is a critical parameter that influences solubility, permeability, metabolic stability, and promiscuity. nih.govunl.edu Lipophilicity can be determined experimentally using methods like the shake-flask method or estimated chromatographically using RP-TLC or RP-HPLC. mdpi.com It can also be calculated using various software programs that sum the contributions of different molecular fragments (e.g., ALOGP, MLOGP). mdpi.com For a drug to pass through biological membranes, a moderate logP value, often in the range of 1-5, is generally considered optimal. nih.gov

Membrane Permeability Membrane permeability describes the ability of a compound to pass through biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier. unl.edu While it is related to lipophilicity, it is also influenced by molecular size, shape, and the presence of hydrogen bond donors and acceptors. Permeability can be assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). mdpi.com The results from these assays help predict the in vivo absorption and distribution of the compound.

Table 4: Key Physicochemical Properties and Methods of Determination

| Property | Description | Typical Determination Method |

|---|---|---|

| pKa | Acid/base dissociation constant, determines ionization state. | Potentiometric Titration |

| Lipophilicity (logP) | Measure of partitioning between a lipid and aqueous phase. | Shake-flask method, RP-HPLC, Computational prediction |

| Membrane Permeability | Rate of passage across a biological membrane. | Parallel Artificial Membrane Permeability Assay (PAMPA) |

Future Directions and Emerging Research Perspectives for 1 1 4 Chlorobenzyl Piperidin 4 Yl Piperazine

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of next-generation analogues of 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine is a critical step toward enhancing its therapeutic potential. This process relies on understanding the structure-activity relationships (SAR) to make targeted chemical modifications that improve potency against a specific biological target while increasing selectivity to minimize off-target effects.

Future synthetic efforts will likely focus on systematic modifications at several key positions of the scaffold:

The 4-Chlorobenzyl Group: The electronic and steric properties of this group can be fine-tuned. Researchers may synthesize analogues by replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with various electron-donating or electron-withdrawing groups to modulate binding affinity. The position of the substituent on the phenyl ring could also be varied to explore the target's binding pocket topography.

The Piperazine (B1678402) Ring: The nitrogen atom at the 4-position of the piperazine ring is a common site for derivatization. Introducing different substituents, such as various benzoyl chlorides or other aromatic and aliphatic groups, can significantly alter the compound's biological activity profile. nih.govmdpi.com For instance, studies on similar 1-(4-chlorobenzhydryl)piperazine (B1679854) scaffolds have shown that N-benzoyl derivatives exhibit significant cytotoxicity against various cancer cell lines. nih.gov

The Piperidinylpiperazine Core: Bioisosteric replacement of the piperidine (B6355638) or piperazine rings with other heterocyclic systems, such as homopiperazine (B121016) or tropane (B1204802) moieties, could lead to compounds with novel receptor interaction profiles and improved pharmacokinetic properties. nih.gov Structure-activity relationship studies on related compounds have demonstrated that such core modifications can profoundly impact binding affinity at various receptors, including dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.gov

A systematic approach to synthesis and biological evaluation, as outlined in the table below, will be essential for building a comprehensive SAR model.

| Modification Site | Example Modification | Anticipated Impact on Activity | Rationale / Supporting Evidence |

|---|---|---|---|

| Chlorobenzyl Ring | Substitution with Fluorine | Enhanced potency, improved metabolic stability, and better blood-brain barrier permeation. | Fluorinated analogues of various heterocyclic compounds have demonstrated improved pharmacological profiles in studies on neurodegenerative diseases. researchgate.net |

| Piperazine N-4 Position | Addition of substituted benzoyl groups | Modulation of anticancer cytotoxicity. | Derivatives of 1-(4-chlorobenzhydryl)piperazine with N-benzoyl substitutions have shown significant growth inhibition in multiple cancer cell lines. nih.govresearchgate.net |

| Piperidine Ring | Introduction of hydroxyl groups | Increased selectivity for specific targets like sigma-1 receptors. | Studies on 1-aralkyl-4-benzylpiperidine derivatives found that hydroxylation could enhance selectivity. researchgate.net |

| Core Scaffold | Replacement of piperidine with homopiperazine | Altered receptor binding profile (e.g., dopamine vs. serotonin receptors). | Analogues of haloperidol (B65202) where the piperidinol moiety was replaced with homopiperazine showed distinct binding affinities for D2, D3, D4, 5HT1A, and 5HT2A receptors. nih.gov |

Exploration of Novel Therapeutic Applications and Disease States

While initial research has pointed towards specific biological activities, the structural motifs within this compound suggest its potential relevance across a spectrum of diseases. Future research will focus on screening the compound and its next-generation analogues against a wider range of therapeutic targets.

Oncology: The piperazine scaffold is a well-established pharmacophore in anticancer drug design. researchgate.net The parent compound, this compound, has been shown to inhibit tubulin polymerization, a validated mechanism for antiproliferative activity. evitachem.com Future studies will likely investigate its efficacy in a broader panel of cancer cell lines, including those resistant to existing chemotherapies. Mechanistic evaluations on related piperazine compounds have shown they can inhibit microtubule synthesis, disrupt cell cycle progression, inhibit angiogenesis, and induce apoptosis, suggesting a multifaceted anti-tumor potential. mdpi.com

Neurodegenerative Diseases: Piperazine and piperidine derivatives are extensively studied for conditions like Alzheimer's disease (AD). nih.govnih.gov The scaffold is present in ligands designed to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), as well as to prevent the aggregation of amyloid-beta (Aβ) peptides. researchgate.netjneonatalsurg.comresearchgate.net Screening analogues of this compound for these activities could open a new avenue for developing treatments for AD and other neurodegenerative disorders. nih.govnih.gov

Infectious Diseases: Piperazine-containing compounds have a long history of use as anthelmintic agents. wikipedia.orgdrugbank.com Their mechanism often involves paralysis of the parasite through agonist effects on GABA receptors. wikipedia.org The insecticidal properties of this compound have also been noted. evitachem.com Future research could explore its potential against a wider range of parasites and insects, or as a scaffold for developing new anti-infective agents.

Inflammatory Diseases: Certain arylalkyl piperazine derivatives have shown potential in the treatment of inflammatory diseases. nih.gov Given that inflammation is a key component of many chronic conditions, evaluating the anti-inflammatory potential of this scaffold and its analogues is a logical next step. documentsdelivered.com

| Potential Therapeutic Area | Relevant Biological Target(s) | Rationale based on Scaffold |

|---|---|---|

| Oncology | Tubulin, Microtubules, Angiogenesis pathways | The parent compound inhibits tubulin polymerization. evitachem.com Related piperazines show broad antiproliferative activity. mdpi.com |

| Alzheimer's Disease | AChE, BuChE, MAO-B, BACE-1, Aβ aggregation | The piperazine/piperidine core is central to many MTDLs designed for Alzheimer's treatment. nih.govjneonatalsurg.comnih.gov |

| Parasitic Infections | GABA receptors (invertebrate specific) | Piperazine has a known anthelmintic action by paralyzing parasites via GABA receptor agonism. wikipedia.orgdrugbank.com |

| Inflammatory Conditions | TNF-α, Nitrite Production | Novel piperazine derivatives have demonstrated significant anti-inflammatory activity by inhibiting inflammatory mediators. documentsdelivered.com |

Advanced Mechanistic Studies to Uncover Deeper Biological Insights and Novel Target Identification

A thorough understanding of how this compound exerts its biological effects is crucial for its optimization and for identifying new therapeutic opportunities. Advanced mechanistic studies will move beyond primary activity assays to elucidate the precise molecular interactions and downstream cellular consequences.

The known mechanism of action for this compound involves the inhibition of tubulin polymerization , which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. evitachem.com Future studies should aim to characterize this interaction in greater detail using techniques like X-ray crystallography to visualize the binding site on tubulin.

Furthermore, the prevalence of the piperidinylpiperazine scaffold in neuropharmacology suggests that other targets are highly probable. Global approaches like chemoproteomics and phenotypic screening can be employed to identify novel binding partners in an unbiased manner. Potential targets for investigation, based on the activity of structurally related molecules, include:

Sigma Receptors (σ1 and σ2): Many 1,4-disubstituted piperidine and piperazine derivatives exhibit high affinity for sigma receptors, which are implicated in various CNS disorders and cancer. nih.govnih.gov Binding assays and functional studies are needed to determine if this compound or its analogues interact with these receptors.

G-Protein Coupled Receptors (GPCRs): The scaffold is a common feature in ligands for dopamine and serotonin receptors, making it a candidate for development as an antipsychotic or antidepressant agent. nih.gov

Ion Channels: Some piperazine derivatives have been found to modulate the activity of ion channels, such as the TRPC6 channel, which could have neuroprotective effects. nih.gov

Elucidating these mechanisms will not only refine the therapeutic strategy for this compound class but may also uncover entirely new disease applications.

Development of Multi-Target Directed Ligands Incorporating the this compound Scaffold

Complex multifactorial diseases like cancer and Alzheimer's disease often respond poorly to drugs that act on a single target. The development of Multi-Target Directed Ligands (MTDLs) has emerged as a promising strategy to address this complexity by designing single molecules that can modulate multiple biological targets simultaneously. nih.govnih.gov

The this compound scaffold is an ideal foundation for creating MTDLs due to its inherent ability to interact with diverse targets. Future research in this area could involve:

Hybrid Molecule Design: This strategy involves chemically linking the this compound core (which targets tubulin) with another pharmacophore known to act on a different, disease-relevant target. For example, in the context of Alzheimer's disease, one could create a hybrid with a known cholinesterase inhibitor moiety. jneonatalsurg.comresearchgate.net

Scaffold Optimization for Polypharmacology: Rather than creating distinct hybrids, this approach involves fine-tuning the substituents on the existing scaffold to achieve a desired activity profile against multiple targets. For instance, modifications could be designed to confer balanced inhibitory activity against both acetylcholinesterase and β-secretase-1 (BACE-1), two key enzymes in Alzheimer's pathology. nih.gov

An MTDL approach could lead to therapies with enhanced efficacy and a reduced likelihood of developing drug resistance compared to single-target agents or combination therapies. nih.gov The design of such molecules requires a deep understanding of the structural requirements for binding to each intended target. nih.govjneonatalsurg.com

Leveraging Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the traditional drug discovery process. For a scaffold like this compound, these computational tools can dramatically accelerate the design-synthesize-test-analyze cycle.

Future research will increasingly leverage AI/ML in the following ways:

Predictive Modeling: By training ML models on existing SAR data from synthesized analogues, researchers can develop robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of virtual compounds before they are synthesized, allowing for the prioritization of candidates with the highest probability of success. jetir.org

In Silico ADMET Prediction: AI-powered tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. jneonatalsurg.comresearchgate.netnih.gov This allows for the early identification and elimination of compounds with unfavorable pharmacokinetic profiles or potential toxicity, saving significant time and resources. unipa.it

De Novo Drug Design: Generative AI models can be trained on the structural rules of the piperidinylpiperazine scaffold and the desired target interactions. These models can then propose entirely new molecules that are optimized for high potency, selectivity, and drug-like properties.

Molecular Dynamics Simulations: Advanced computational simulations can provide dynamic insights into how a ligand binds to its target protein over time, revealing key interactions that are missed by static docking models. nih.govrsc.org This information is invaluable for the rational design of next-generation compounds with improved binding kinetics and affinity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-chlorobenzyl chloride and piperidine/piperazine derivatives. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane, DCM) for improved reaction kinetics .

- Catalysts : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate are effective in click chemistry for triazole derivatives .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or crystallization (e.g., Et₂O) enhances purity .

- Yield optimization : Stoichiometric ratios (1.2 equiv. of benzyl chloride) and ambient temperature conditions reduce side reactions .

Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, aromatic protons (δ 6.9–7.3 ppm) and piperazine CH₂ groups (δ 2.4–3.8 ppm) .

- TLC : Monitor reaction progress using 1:2 hexane/ethyl acetate; Rf values correlate with polarity .

- Elemental analysis : Validate molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 346.917 for C₁₉H₂₃ClN₂S) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill management : Contain with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., tyrosine kinases). The 4-fluorobenzyl fragment shows affinity for ATP-binding pockets .

- QSAR modeling : Correlate substituent effects (e.g., Cl, SMe groups) with IC₅₀ values to predict activity .

- DFT calculations : Analyze charge distribution and frontier orbitals to identify reactive sites .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Bioassay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Metabolic profiling : Evaluate hepatic microsomal stability to rule out metabolite interference .

- Orthogonal assays : Validate results with SPR (surface plasmon resonance) and fluorescence polarization .

- Data normalization : Report activity as % inhibition relative to reference inhibitors (e.g., imatinib for kinases) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for piperazine derivatives like this compound?

- Methodological Answer :

- Substituent effects : Balancing lipophilicity (Cl, benzyl groups) with solubility (piperazine’s basicity) is critical for bioavailability .

- Conformational flexibility : Piperazine’s chair-flip dynamics complicate receptor binding predictions; use constrained analogs (e.g., spiro derivatives) .

- Off-target interactions : Screen against related receptors (e.g., dopamine D3, σ-1) to assess selectivity .

- Data integration : Combine crystallography (e.g., PDB 4ZUD) with mutagenesis studies to map binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.